molecular formula C27H29NO11 B1195598 4-Demethyl-6-O-methyldoxorubicin CAS No. 97777-78-1

4-Demethyl-6-O-methyldoxorubicin

Cat. No.: B1195598
CAS No.: 97777-78-1
M. Wt: 543.5 g/mol
InChI Key: LAJAGOZPADGZRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Demethyl-6-O-methyldoxorubicin is a complex organic compound known for its significant biological activities. This compound is part of the anthracycline family, which is widely recognized for its use in chemotherapy treatments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting from simple aromatic precursors. The process typically includes:

    Formation of the naphthacenedione core: This is achieved through a series of condensation reactions involving aromatic aldehydes and ketones.

    Introduction of the glycosidic moiety: The glycosidic linkage is formed by reacting the naphthacenedione core with a suitable glycosyl donor under acidic conditions.

    Functional group modifications: Various functional groups such as hydroxy, methoxy, and acetyl groups are introduced through selective reactions like hydroxylation, methylation, and acetylation.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:

    Batch reactors: For controlled reaction conditions and better yield.

    Purification techniques: Such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy and acetyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can exhibit different biological activities.

Scientific Research Applications

This compound has a wide range of applications in scientific research, particularly in the fields of:

    Chemistry: Used as a precursor for synthesizing other complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Employed in chemotherapy for treating various cancers due to its ability to intercalate DNA and inhibit topoisomerase II.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The compound exerts its effects primarily through:

    DNA Intercalation: It inserts itself between DNA base pairs, disrupting the DNA structure and function.

    Topoisomerase II Inhibition: It inhibits the enzyme topoisomerase II, preventing DNA replication and transcription, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    Doxorubicin: Another anthracycline with similar DNA intercalating properties.

    Daunorubicin: Shares a similar mechanism of action but differs in its glycosidic moiety.

    Epirubicin: A derivative with a different stereochemistry at the glycosidic linkage.

Uniqueness

The uniqueness of 4-Demethyl-6-O-methyldoxorubicin lies in its specific functional groups and their arrangement, which contribute to its distinct biological activity and therapeutic potential.

Properties

CAS No.

97777-78-1

Molecular Formula

C27H29NO11

Molecular Weight

543.5 g/mol

IUPAC Name

10-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-1,6,9-trihydroxy-9-(2-hydroxyacetyl)-11-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C27H29NO11/c1-10-21(32)13(28)8-16(38-10)39-26-18-12(6-7-27(26,36)15(31)9-29)23(34)19-20(25(18)37-2)24(35)17-11(22(19)33)4-3-5-14(17)30/h3-5,10,13,16,21,26,29-30,32,34,36H,6-9,28H2,1-2H3

InChI Key

LAJAGOZPADGZRF-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)OC2C3=C(CCC2(C(=O)CO)O)C(=C4C(=C3OC)C(=O)C5=C(C4=O)C=CC=C5O)O)N)O

Canonical SMILES

CC1C(C(CC(O1)OC2C3=C(CCC2(C(=O)CO)O)C(=C4C(=C3OC)C(=O)C5=C(C4=O)C=CC=C5O)O)N)O

Synonyms

4-demethyl-6-O-methyldoxorubicin

Origin of Product

United States

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